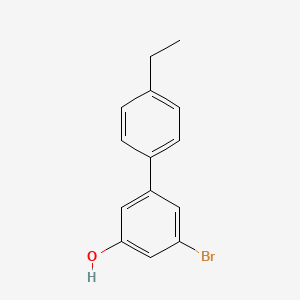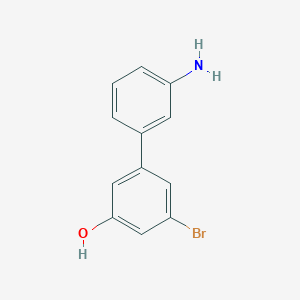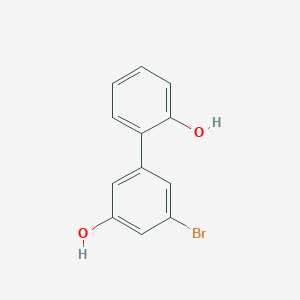
3-Bromo-5-(4-ethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-ethylphenyl)phenol, 95% (3-B5EPP) is a chemical compound belonging to the class of phenols, characterized by its chemical structure of an aromatic ring with a hydroxyl group attached. It is a colorless solid and is soluble in organic solvents. 3-B5EPP has a wide range of applications in the scientific research field, including synthesis, catalysis, and biological research.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-ethylphenyl)phenol, 95% has a variety of applications in scientific research. It can be used as a reagent for the synthesis of other compounds, such as 2,4-dinitrophenol and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. 3-Bromo-5-(4-ethylphenyl)phenol, 95% can also be used as a catalyst in the synthesis of other compounds, such as 2-amino-3-methyl-3-phenylpropanoic acid and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been used in biological research to study the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound may act as a substrate for enzymes, such as cytochrome P450, which are involved in the metabolism of various compounds. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-ethylphenyl)phenol, 95% are not well understood. However, it has been shown to have antioxidant activity and can protect cells from oxidative stress. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(4-ethylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% is relatively non-toxic, making it a safe choice for laboratory use. However, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can be difficult to handle and is not very stable, making it difficult to store for long periods of time. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can react with certain compounds, making it difficult to use in certain experiments.
Zukünftige Richtungen
The future directions for 3-Bromo-5-(4-ethylphenyl)phenol, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action and its potential uses as a catalyst or in other synthetic reactions could be explored. Finally, further research into its stability and storage could be conducted to find ways to reduce its reactivity and increase its shelf life.
Synthesemethoden
3-Bromo-5-(4-ethylphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Williamson ether synthesis, which is a chemical reaction involving the reaction of an alkoxide with an alkyl halide. In this reaction, a nucleophilic alkoxide attacks an electrophilic alkyl halide, forming an ether and an alkyl halide. The Williamson ether synthesis can be used to synthesize 3-Bromo-5-(4-ethylphenyl)phenol, 95% by reacting 4-ethylphenol with bromoacetyl bromide in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
3-bromo-5-(4-ethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEOAFRKFXQDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686367 |
Source


|
| Record name | 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-ethylphenyl)phenol | |
CAS RN |
1261975-87-4 |
Source


|
| Record name | 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)












